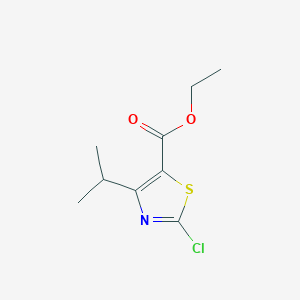
Ethyl 2-chloro-4-isopropyl-5-thiazolecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-chloro-4-isopropyl-5-thiazolecarboxylate is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-4-isopropyl-5-thiazolecarboxylate typically involves the cyclization of appropriate precursors. One common method starts with the reaction of ethyl acetoacetate with thiourea to form the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-chloro-4-isopropyl-5-thiazolecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can be used as a building block for the synthesis of more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the thiazole ring .
Scientific Research Applications
Ethyl 2-chloro-4-isopropyl-5-thiazolecarboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties, such as antimicrobial and anticancer agents.
Agriculture: The compound can be used in the development of agrochemicals, including herbicides and pesticides.
Materials Science: It is utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-4-isopropyl-5-thiazolecarboxylate involves its interaction with molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The chloro and isopropyl groups can further modulate the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Ethyl 2-chlorothiazole-4-carboxylate: Similar in structure but lacks the isopropyl group, which can affect its reactivity and applications.
Ethyl 2-amino-4-methylthiazole-5-carboxylate: Contains an amino group instead of a chloro group, leading to different chemical properties and applications.
Uniqueness: Ethyl 2-chloro-4-isopropyl-5-thiazolecarboxylate is unique due to the presence of both chloro and isopropyl groups, which enhance its versatility in chemical reactions and broaden its range of applications in various fields .
Properties
CAS No. |
72850-75-0 |
|---|---|
Molecular Formula |
C9H12ClNO2S |
Molecular Weight |
233.72 g/mol |
IUPAC Name |
ethyl 2-chloro-4-propan-2-yl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C9H12ClNO2S/c1-4-13-8(12)7-6(5(2)3)11-9(10)14-7/h5H,4H2,1-3H3 |
InChI Key |
PSFZUVWTQVSHLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Cl)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















